N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of compounds similar to "N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide" involves multi-step chemical reactions, often starting with the formation of core piperidine structures followed by functionalization with various substituents. A method for synthesizing N-substituted derivatives of acetamide bearing a piperidine moiety involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution with different electrophiles (Khalid et al., 2014). Another synthesis pathway includes the condensation of cyanothioacetamide with acetaldehyde and 1-(prop-1-en-2-yl)piperidine to obtain related pyridine-3-carbonitriles (Dyachenko & Dyachenko, 2016).
Molecular Structure Analysis
The molecular structure of related compounds exhibits interactions such as hypervalent S⋯O interactions and the formation of centrosymmetric dimers via N—H⋯N hydrogen bonds, contributing to their stability and reactivity (Ismailova et al., 2014). These structural features are critical for understanding the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions and Properties
Chemical reactions involving compounds with a piperidine moiety and thiophene derivatives often lead to the formation of novel heterocyclic compounds. For example, the reaction of thienylmethylenecyanothioacetamide and 2-acetoacetotoluidide with piperidine can yield substituted di- and tetrahydro-3-cyanopyridine-2-thiolates, crucial intermediates for further chemical synthesis (Krivokolysko et al., 1999).
Scientific Research Applications
New Salt and Pharmaceutical Compositions
- A study presented the synthesis of a new salt related to the compound . This salt, along with its solvates, has potential applications in pharmaceutical compositions and therapeutics (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Synthesis of Substituted Di- and Tetrahydro-3-cyanopyridine-2-thiolates
- Research on the synthesis of substituted di- and tetrahydro-3-cyanopyridine-2-thiolates demonstrates their application in creating other complex molecules, with implications for various chemical and pharmaceutical processes (Krivokolysko et al., 1999).
Antimicrobial Nano-Materials
- A study on N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives revealed their effectiveness as antimicrobial agents against pathogenic bacteria and Candida species. This suggests potential applications in developing antimicrobial treatments (Mokhtari & Pourabdollah, 2013).
Crystal Structure and Hirshfeld Surface Analysis
- Crystallography research involving similar compounds offers insights into the molecular structure and interactions, which are crucial for drug design and material science applications (Naghiyev et al., 2020).
Synthesis of N-Substituted Acetamide Derivatives
- A study on the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives highlights their potential in enzyme inhibition, which could have implications in treating various diseases (Khalid et al., 2014).
One-Pot Synthesis Using Nano Magnetite
- The use of nano magnetite (Fe3O4) as a catalyst for the synthesis of derivatives of this compound underlines the efficiency and innovation in chemical synthesis processes (Mokhtary & Torabi, 2017).
properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c19-12-15-3-1-7-20-18(15)22-8-5-14(6-9-22)13-21-17(23)11-16-4-2-10-24-16/h1-4,7,10,14H,5-6,8-9,11,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAXUNIGUMHUED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CS2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide |
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